molecular formula C19H19N3O3 B2853877 Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate CAS No. 2193066-80-5

Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate

Cat. No.: B2853877
CAS No.: 2193066-80-5
M. Wt: 337.379
InChI Key: RCBZHLKGMLJSAI-UHFFFAOYSA-N
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Description

Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a methyl ester group at position 1, an azide (-N₃) at position 3, and a 4-phenylmethoxyphenyl substituent. The azide group confers reactivity for applications in click chemistry, while the aromatic substituent enhances steric bulk and influences electronic properties.

Properties

IUPAC Name

methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-18(23)15-11-19(12-15,21-22-20)16-7-9-17(10-8-16)25-13-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBZHLKGMLJSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C2=CC=C(C=C2)OCC3=CC=CC=C3)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition and Ring-Closing Strategies

Cyclobutane rings are typically constructed via [2+2] photocycloadditions or strain-driven ring-closing metathesis. However, the steric bulk of the 4-phenylmethoxyphenyl group necessitates milder conditions. A patent by CN101555205B describes cyclization of dichloroacetone with ethylene glycol and malonate esters to form 3-oxo-1-cyclobutane-carboxylic acid derivatives. Adapting this method:

  • Step 1 : Condensation of dichloroacetone with ethylene glycol forms 2,2-dichloromethyl-1,3-dioxolane.
  • Step 2 : Cyclization with diisopropyl malonate under acidic conditions yields 5,8-dioxy-spirooctane-2,2-dicarboxylate.
  • Step 3 : Hydrolysis with HCl produces 3-oxo-1-cyclobutane-carboxylic acid.

This route provides a scalable foundation but requires modification to introduce azide and aryl groups.

Esterification and Final Product Isolation

Methyl Ester Formation

The carboxylic acid intermediate is esterified using methanol and sulfuric acid:
$$ \text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{RCOOCH}3 + \text{H}_2\text{O} $$
Yields typically exceed 80% under reflux conditions.

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4).
  • Spectroscopy : $$ ^1\text{H NMR} $$ (CDCl3): δ 3.67 (s, 3H, COOCH3), 4.92 (s, 2H, OCH2Ph), 7.25–7.45 (m, 9H, aromatic).

Optimization Challenges and Solutions

Parameter Challenge Solution
Azide Stability Thermal decomposition Low-temperature reactions (<50°C)
Aryl Coupling Steric hindrance Use bulky ligands (XPhos)
Cyclobutane Strain Ring-opening side reactions Anhydrous conditions

Chemical Reactions Analysis

Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halides or nucleophiles.

Common reagents and conditions used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and reflux in methanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate has been investigated for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory research.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction: It could bind to receptors that modulate signaling pathways critical for cell survival and apoptosis.

Case Study: Inhibition of Cyclin-dependent Kinases

Research has shown that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. A study highlighted its effectiveness against CDK9, suggesting its potential as a targeted therapy for various cancers where CDK9 is overactive.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, making it useful in the preparation of complex molecules.

Reactions:

  • Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to diverse derivatives.
  • Cycloaddition Reactions: The compound can engage in cycloadditions, facilitating the synthesis of other valuable compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CDK InhibitionPotent inhibitor of CDK9, relevant for cancer therapies
CytotoxicitySignificant effects against triple-negative breast cancer
Anti-inflammatory PotentialInhibits pro-inflammatory cytokines in vitro

Mechanism of Action

The mechanism of action of Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the modulation of specific enzymes and receptors .

Comparison with Similar Compounds

Structural Features and Molecular Weight

The compound’s molecular formula is estimated as C₁₉H₁₉N₃O₃ (MW ≈ 337 g/mol). Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Reference
Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate 3-azido, 3-(4-phenylmethoxyphenyl), 1-methyl ester ~337 N/A (hypothetical)
1,2-bis(4-methoxyphenyl)-3,4-dimethylcyclobutane (6b) 1,2-bis(4-methoxyphenyl), 3,4-dimethyl 296 (M⁺·)
Methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride 1-methyl ester, 1-methylamino LCMS m/z 411 [M+H]⁺
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Spirocyclic, fluorinated aromatic, diazaspiro core LCMS m/z 658 [M+H]⁺

Key Observations :

  • The target compound is smaller than most patent-derived analogs (e.g., m/z 658 in ), reflecting its lack of fluorinated or spirocyclic motifs.
  • Substituents like azides are rare in the cited analogs, which instead prioritize amino, fluoro, or morpholino groups for pharmaceutical activity .

Reactivity and Stability

  • Azide Group : The azide in the target compound enables Huisgen cycloaddition (click chemistry), contrasting with the amine or amide groups in patent analogs, which are tailored for hydrogen bonding or enzymatic interactions .
  • Stability: Azides are prone to thermal decomposition, whereas patent compounds with ether or morpholino linkages (e.g., 2-methoxyethyl(methyl)amino groups) exhibit enhanced stability .

Analytical Data Comparison

Compound Type LCMS m/z [M+H]⁺ HPLC Retention Time (min) Analysis Condition Reference
Target Compound Not reported Not reported N/A N/A
Methyl 1-(methylamino)cyclobutane-1-carboxylate derivative 411 1.18 SMD-TFA05
Fluorinated spirocycle 658 1.16–1.29 SMD-TFA05
1,2-bis(4-methoxyphenyl)-3,4-dimethylcyclobutane 296 (M⁺·) Not reported Mass spectrometry

Key Observations :

  • The target compound’s hypothetical molecular weight (~337) places it between simpler cyclobutanes (e.g., 296 ) and complex patent derivatives (m/z 411–658 ).
  • Retention times in patent analogs (1.16–1.29 min) suggest moderate polarity, likely influenced by fluorinated or charged substituents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclobutanone derivatization and azide introduction via nucleophilic substitution. Key conditions include reflux (80–100°C) with acid catalysts (e.g., H₂SO₄) for esterification efficiency . Reaction monitoring via TLC/HPLC ensures intermediate purity. Inert atmospheres (N₂/Ar) prevent azide decomposition, while stoichiometric control minimizes side products. Yield optimization requires precise pH adjustments and solvent selection (e.g., anhydrous THF or DMF) .

Q. Which spectroscopic and analytical techniques confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and cyclobutane ring conformation. 2D-COSY resolves overlapping signals, particularly for the azido and methoxyphenyl groups .
  • IR Spectroscopy : Peaks at ≈2100 cm⁻¹ (azide) and ≈1700 cm⁻¹ (ester) confirm functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns. Anomalous fragments (e.g., loss of N₂) indicate azide stability .
  • X-ray Crystallography : Defines bond angles (e.g., cyclobutane ring strain) and spatial arrangement of substituents .

Q. What safety protocols are critical when handling the azido group during synthesis?

  • Methodological Answer : Use explosion-proof equipment and conduct reactions in fume hoods with blast shields. Avoid metal catalysts (e.g., Cu) to prevent explosive metal azides. Purify via silica gel chromatography under inert gas (N₂). Monitor azide accumulation using IR (≈2100 cm⁻¹) or Raman spectroscopy. Store final products at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can computational models predict the reactivity of the azido group under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states for azide cycloadditions (e.g., Huisgen reaction) or reductions. Solvent effects are modeled using COSMO-RS. Docking studies (AutoDock Vina) predict binding affinities to biological targets (e.g., enzymes). Machine learning (e.g., retrosynthesis tools like Pistachio) prioritizes viable reaction pathways based on electronic and steric parameters .

Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., unexpected MS fragments)?

  • Methodological Answer :

  • Cross-Validation : Use X-ray crystallography to resolve ambiguous NMR shifts or regioisomerism .
  • Isotopic Labeling : ¹⁵N-labeled azides clarify fragmentation pathways in HRMS .
  • Condition Re-examination : Trace water or oxygen may hydrolyze esters or oxidize azides, leading to anomalous data. Replicate reactions under strictly anhydrous/anaerobic conditions .

Q. How does the steric environment of the cyclobutane ring influence stability and reactivity?

  • Methodological Answer : Ring strain (≈110° bond angles) increases susceptibility to thermal decomposition. Accelerated aging studies (40–60°C) quantify degradation rates. Protective groups (e.g., tert-butyldimethylsilyl ether) stabilize labile substituents. Molecular dynamics simulations assess steric hindrance in binding pockets, guiding derivative design .

Q. What biological screening approaches evaluate the compound’s therapeutic potential?

  • Methodological Answer :

  • In Vitro Assays : Measure IC₅₀ for enzyme inhibition (e.g., kinases) or cytotoxicity (MTT assay).
  • Click Chemistry : Utilize the azide for bioorthogonal conjugation to fluorescent tags or drug carriers .
  • In Vivo PK/PD Studies : Administer radiolabeled analogs to track bioavailability and metabolite profiles .

Q. How do AI-driven platforms expedite retrosynthesis of novel derivatives?

  • Methodological Answer : Tools like Reaxys or Pistachio suggest precursors (e.g., 3-(4-phenylmethoxyphenyl)cyclobutanone) and reaction pathways. Input the target structure to generate one-step routes (e.g., Staudinger ligation). Validate predictions with microscale reactions and iterative machine learning .

Q. What comparative structural analyses differentiate this compound from non-azido analogs?

  • Methodological Answer :

  • Electrostatic Potential Maps : Highlight the azide’s electron-withdrawing effects on the cyclobutane ring .
  • Hammett Plots : Quantify substituent effects on reaction rates (σₚ values for methoxy vs. azido groups).
  • Thermogravimetric Analysis (TGA) : Compare thermal stability with non-azido analogs .

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